molecular formula C12H10O6 B2385295 2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid CAS No. 5864-00-6

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid

Cat. No.: B2385295
CAS No.: 5864-00-6
M. Wt: 250.206
InChI Key: DGQGXWYXJGUYJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid is an organic compound with the molecular formula C12H10O6. It is a derivative of coumarin, a class of compounds known for their diverse biological activities. This compound is characterized by the presence of two hydroxyl groups at positions 5 and 7, a methyl group at position 4, and an acetic acid moiety at position 3 of the chromen-2-one ring system .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid can be synthesized through various methods. One common approach involves the Pechmann condensation reaction, where phloroglucinol reacts with ethyl acetoacetate in the presence of sulfuric acid to form 5,7-dihydroxy-4-methylcoumarin. This intermediate is then subjected to further reactions to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Pechmann condensation reactions followed by purification steps such as recrystallization and chromatography to obtain the desired product in high purity. The reaction conditions are optimized to ensure maximum yield and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Alkylated and acylated derivatives.

Scientific Research Applications

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can scavenge free radicals, providing antioxidant effects. The compound can also inhibit certain enzymes, leading to anti-inflammatory and antimicrobial effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with cellular signaling pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound, known for its anticoagulant properties.

    7,8-Dihydroxy-4-methylcoumarin: Similar structure but lacks the acetic acid moiety.

    4-Methylumbelliferone: Similar structure but lacks the hydroxyl groups at positions 5 and 7.

Uniqueness

2-(5,7-Dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid is unique due to the presence of both hydroxyl groups and the acetic acid moiety, which contribute to its diverse biological activities. This combination of functional groups enhances its potential as an antioxidant, anti-inflammatory, and antimicrobial agent .

Properties

IUPAC Name

2-(5,7-dihydroxy-4-methyl-2-oxochromen-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O6/c1-5-7(4-10(15)16)12(17)18-9-3-6(13)2-8(14)11(5)9/h2-3,13-14H,4H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQGXWYXJGUYJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=CC(=CC(=C12)O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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